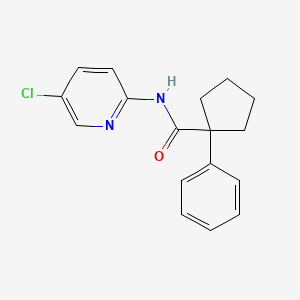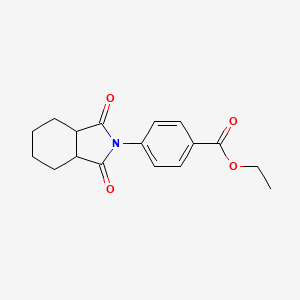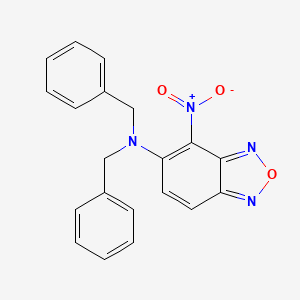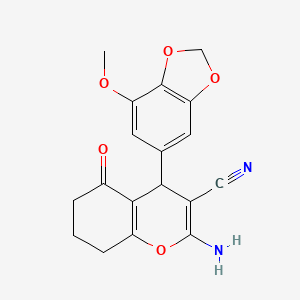
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is widely expressed in the central nervous system.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide has been widely used in scientific research as a tool to investigate the role of mGluR5 in various physiological and pathological processes. For example, this compound has been used to study the effects of mGluR5 activation on synaptic plasticity, learning, and memory. It has also been used to investigate the role of mGluR5 in drug addiction, anxiety, depression, and other neuropsychiatric disorders.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is coupled to the Gq/11 protein. Activation of mGluR5 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of calcium ions (Ca2+) from the ER into the cytosol. Ca2+ then activates various downstream signaling pathways, including the activation of protein kinase C (PKC) and the modulation of ion channels and transporters.
Biochemical and Physiological Effects:
Activation of mGluR5 by this compound has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, the modulation of neurotransmitter release, and the regulation of gene expression. For example, activation of mGluR5 has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that are thought to underlie learning and memory. Activation of mGluR5 has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide is its selectivity for mGluR5, which allows for the specific activation of this receptor without affecting other receptors or ion channels. This selectivity makes this compound a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low potency, which requires high concentrations of the compound to achieve significant effects. This limitation can be overcome by using more potent mGluR5 agonists, such as CHPG or DHPG.
Zukünftige Richtungen
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide in scientific research. One direction is to investigate the role of mGluR5 in various neuropsychiatric disorders, such as autism, schizophrenia, and Alzheimer's disease. Another direction is to develop more potent and selective mGluR5 agonists that can be used as therapeutic agents for these disorders. Additionally, the use of this compound in combination with other compounds, such as NMDA receptor antagonists or AMPA receptor modulators, may provide insights into the complex interactions between different neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 1-phenylcyclopentanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of this compound as a white crystalline solid with a melting point of 210-212°C.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-14-8-9-15(19-12-14)20-16(21)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVOHGOELPRFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)
![N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)


![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5203878.png)
![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)
![1-ethyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5203887.png)

![1-[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5203904.png)

![1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5203915.png)
![8-ethoxy-4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5203917.png)